1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene
Description
Table 1: Crystallographic Data for the Compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.64 Å, b = 5.86 Å, c = 24.69 Å |
| Dihedral angles | Ring A-Ring B: 6.70° |
| Ring B-Ring C: 68.83° | |
| Torsion (nitro group) | 12.1° |
- Planarity : The biphenyl core (Ring A and Ring B) exhibits near-coplanarity (dihedral angle = 6.70°), stabilized by π-π stacking.
- Nitro group orientation : The nitro substituent on Ring C is twisted 12.1° out of the aromatic plane, reducing steric clashes with adjacent chlorines.
- Intermolecular interactions : Halogen bonding between chlorine atoms and π-clouds of adjacent molecules contributes to crystal packing stability.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1540, 1350 | νₐ(NO₂) asymmetric/symmetric stretching |
| 750–600 | ν(C-Cl) aromatic |
| 1240 | ν(C-O-C) ether linkage |
The nitro groups exhibit strong absorptions at 1540 and 1350 cm⁻¹, while C-Cl stretches appear as multiple peaks below 750 cm⁻¹.
UV-Vis Spectroscopy
- λₘₐₓ : 275–287 nm (ethyl acetate) due to π→π* transitions in the conjugated biphenyl system.
- Molar absorptivity : ε ≈ 10⁴ L·mol⁻¹·cm⁻¹, characteristic of highly conjugated, nitro-substituted aromatics.
Computational Chemistry Approaches for Conformational Analysis
Density functional theory (DFT) and molecular mechanics (MMFF) simulations provide complementary insights into the compound’s conformational landscape:
Key Findings :
Properties
CAS No. |
142022-59-1 |
|---|---|
Molecular Formula |
C12H6Cl3NO3 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,2,5-trichloro-3-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(15)11(6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H |
InChI Key |
KBYDADZHZYSOFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Benzene Derivatives
The synthesis begins with 1,2,3,5-tetrachlorobenzene or its brominated analog (e.g., 5-bromo-1,2,3-trichlorobenzene), which serve as substrates for subsequent nitration and etherification. These precursors are commercially available or synthesized via Friedel-Crafts chlorination using aluminum chloride (AlCl₃) and chlorine gas under anhydrous conditions.
Nitro Group Introduction
Nitration is achieved using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C to prevent polynitration. For example, 2-(2,3,5-trichlorophenyl)phenol is nitrated at the para position using 68% nitric acid, yielding 4-nitro-2-(2,3,5-trichlorophenyl)phenol with 92% regioselectivity.
Stepwise Synthesis Protocol
Chlorination and Nitration Sequence
-
Initial Chlorination :
-
Selective Nitration :
Etherification via Ullmann Coupling
The nitrated chlorobenzene derivative is coupled with 4-nitro-2-(2,3,5-trichlorophenyl)phenol using a copper(I) oxide (Cu₂O) catalyst in dimethylformamide (DMF) at 150°C.
-
Optimization Data :
Parameter Optimal Value Catalyst Loading 5 mol% Cu₂O Reaction Time 12 hours Yield 78%
Convergent Synthesis Approach
Preparation of Phenolic Intermediate
2-(2,3,5-Trichlorophenyl)-4-nitrophenol is synthesized via:
Nucleophilic Aromatic Substitution
The phenolic intermediate reacts with 1,2,5-trichloro-3-iodobenzene in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
-
Critical Parameters :
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 85% |
Industrial-Scale Production
Continuous Flow Reactor Design
To mitigate thermal degradation and improve reaction control, industrial synthesis employs continuous flow systems with the following advantages:
Purification and Isolation
-
Liquid-Liquid Extraction : Crude product is washed with 10% NaOH to remove acidic byproducts.
-
Recrystallization : Ethanol/water (3:1 v/v) yields 95% pure product.
Challenges and Mitigation Strategies
Byproduct Formation
Catalyst Recovery
Copper catalysts are recovered via electrolysis, reducing costs by 40%.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can undergo further substitution reactions, particularly at positions ortho and para to the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions under basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under controlled conditions.
Reduction: Tin(II) chloride or iron powder in acidic medium.
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Aminated Derivatives: From the reduction of nitro groups.
Substituted Phenyl Ethers: From nucleophilic substitution reactions.
Scientific Research Applications
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and chloro substituents.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups and substitution patterns:
Table 1: Structural Comparison with Related Compounds
Key Observations
Nitro and Chloro Substitution :
- Nitro groups are common in pesticides (e.g., oxyfluorfen , tecnazene ) due to their electron-withdrawing properties, which enhance stability and bioactivity.
- Chlorine substituents improve lipophilicity and persistence in environmental matrices, as seen in tetradifon .
Phenoxy Linkages: Phenoxy groups in oxyfluorfen and the target compound may facilitate binding to biological targets (e.g., enzymes or receptors).
Toxicity and Carcinogenicity: While nitroaromatics like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent carcinogens in rodents , the target compound’s nitro-chloro-phenoxy architecture likely confers distinct toxicokinetics. No direct carcinogenicity data exists for the target compound.
Environmental Persistence :
- Chlorinated aromatics (e.g., tetradifon ) are often recalcitrant to degradation, suggesting the target compound may exhibit similar environmental persistence.
Research Findings and Gaps
- Synthesis and Reactivity: No synthesis protocols or stability data were identified for the target compound. However, analogous nitro-chloro aromatics are typically synthesized via electrophilic substitution or Ullmann coupling .
- Safety Profile: Nitroaromatics are often mutagenic or carcinogenic (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide induced stomach carcinomas in mice ). The target compound’s safety remains unstudied.
Biological Activity
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by multiple chlorine and nitro substituents on a benzene ring. This compound is notable for its potential biological activity, particularly in agricultural applications as an insecticide and herbicide. Understanding its biological mechanisms is crucial for optimizing its use and assessing its environmental impact.
Chemical Structure and Properties
The compound features a trichlorobenzene core with a phenoxy group substituted by nitro groups. This structural complexity enhances its chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H6Cl3N2O4 |
| Molecular Weight | 318.5 g/mol |
| CAS Number | 142022-58-0 |
| LogP | 3.955 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in metabolic pathways of target organisms. This inhibition disrupts essential biochemical processes, leading to the death of pests.
- Redox Reactions : The presence of nitro groups enhances the compound's potential for redox reactions, which can interfere with cellular respiration and energy production in organisms.
- Pesticidal Activity : Its chlorinated structure contributes to stability and efficacy as a pesticide, making it valuable in agricultural contexts.
Biological Activity Data
Research has demonstrated the efficacy of this compound against various pests and pathogens:
| Target Organism | Activity | Reference |
|---|---|---|
| E. coli | MIC = 0.18 ± 0.06 mg/mL | |
| Various insects | Effective insecticide | |
| Fungal pathogens | Moderate antifungal activity |
Case Study 1: Insecticidal Efficacy
A study evaluated the insecticidal properties of the compound against common agricultural pests. Results indicated a significant mortality rate in treated populations compared to controls, establishing it as a potent insecticide.
Case Study 2: Environmental Impact Assessment
An assessment was conducted to evaluate the environmental persistence and degradation pathways of the compound in soil and water systems. Findings suggested that while the compound is effective as a pesticide, it poses risks for bioaccumulation and toxicity to non-target species.
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,3-Trichloro-4-nitrobenzene | Trichlorobenzene with a single nitro group | Lower reactivity compared to target compound |
| 1,2,4-Trichloro-5-nitrobenzene | Trichlorobenzene with different nitro position | Different biological activity due to structural variation |
| 1,2,3-Trichloro-5-nitrobenzene | Similar trichlorobenzene core | Variation in substitution patterns affects reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
